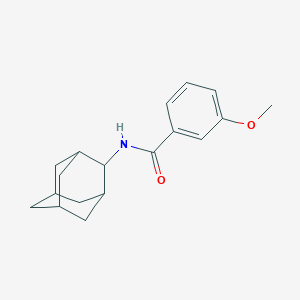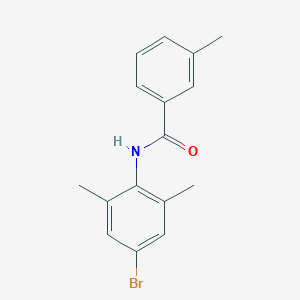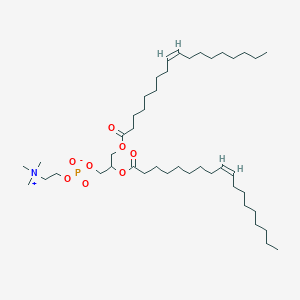
N-(2-adamantyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-adamantyl)-3-methoxybenzamide, also known as Bromantane, is a synthetic compound that belongs to the class of adamantane derivatives. It was first synthesized in the late 1980s in Russia and has since been used as an adaptogen, nootropic, and performance-enhancing drug.
Mecanismo De Acción
The exact mechanism of action of N-(2-adamantyl)-3-methoxybenzamide is not fully understood. However, it is believed to work by increasing the levels of dopamine and serotonin in the brain. It also has an effect on the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
N-(2-adamantyl)-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. It has also been shown to have an effect on the GABAergic system, which can reduce anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-adamantyl)-3-methoxybenzamide has a number of advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It also has a low toxicity profile, making it safe for use in animal studies. However, its potential therapeutic effects are still being studied, and more research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are a number of future directions for research on N-(2-adamantyl)-3-methoxybenzamide. One area of interest is its potential to treat neurodegenerative disorders such as Parkinson's disease. Another area of interest is its potential to improve cognitive function and memory in healthy individuals. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(2-adamantyl)-3-methoxybenzamide involves the reaction of 2-aminoadamantane with 3-methoxybenzoyl chloride in the presence of a base. The reaction yields N-(2-adamantyl)-3-methoxybenzamide, which is then purified and crystallized to obtain the final product.
Aplicaciones Científicas De Investigación
N-(2-adamantyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic effects. It has been shown to have a positive effect on the central nervous system, improving cognitive function, memory, and attention. It has also been studied for its potential to treat depression, anxiety, and neurodegenerative disorders such as Parkinson's disease.
Propiedades
Nombre del producto |
N-(2-adamantyl)-3-methoxybenzamide |
|---|---|
Fórmula molecular |
C18H23NO2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
N-(2-adamantyl)-3-methoxybenzamide |
InChI |
InChI=1S/C18H23NO2/c1-21-16-4-2-3-13(10-16)18(20)19-17-14-6-11-5-12(8-14)9-15(17)7-11/h2-4,10-12,14-15,17H,5-9H2,1H3,(H,19,20) |
Clave InChI |
FRJQIYNRZMEPLI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)


![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)

![N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)
![3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B238767.png)


![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B238771.png)